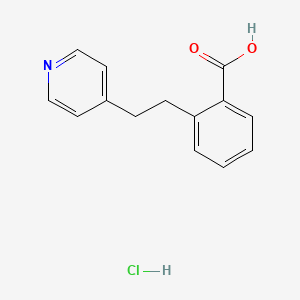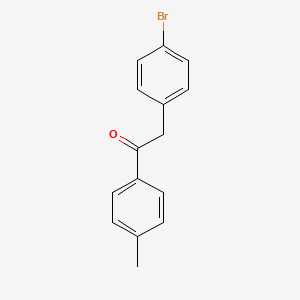
2-(4-Bromophenyl)-1-(4-methylphenyl)ethan-1-one
Overview
Description
2-(4-Bromophenyl)-1-(4-methylphenyl)ethan-1-one, commonly referred to as 4-Bromo-4-methyl-2-phenyl-1-ethanone, is a compound belonging to the class of organic compounds known as phenylalkanones. It is a colorless, volatile liquid with a strong, sweet odor. 4-Bromo-4-methyl-2-phenyl-1-ethanone has a wide range of scientific applications, including synthesis, drug development, and biochemistry. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 4-Bromo-4-methyl-2-phenyl-1-ethanone.
Scientific Research Applications
4-Bromo-4-methyl-2-phenyl-1-ethanone has a wide range of scientific applications. It is used as a starting material in the synthesis of various drugs and pharmaceuticals, such as the anti-inflammatory drug flurbiprofen. It is also used in the synthesis of a variety of other compounds, including heterocyclic compounds, aryl amines, and aryl ethers. Additionally, 4-Bromo-4-methyl-2-phenyl-1-ethanone is used in the synthesis of dyes, catalysts, and other organic compounds.
Mechanism Of Action
4-Bromo-4-methyl-2-phenyl-1-ethanone is known to act as an inhibitor of the enzyme cyclooxygenase (COX) in the body. COX is responsible for the production of prostaglandins, which are hormones that regulate inflammation, pain, and other bodily processes. 4-Bromo-4-methyl-2-phenyl-1-ethanone binds to the active site of the COX enzyme, preventing it from producing prostaglandins. This action is the basis for its use as an anti-inflammatory drug.
Biochemical And Physiological Effects
4-Bromo-4-methyl-2-phenyl-1-ethanone has a wide range of biochemical and physiological effects. It is known to reduce inflammation and pain, as well as to reduce the risk of cardiovascular disease. Additionally, 4-Bromo-4-methyl-2-phenyl-1-ethanone has been shown to have anti-cancer properties, as it has been found to inhibit the growth of certain types of cancer cells.
Advantages And Limitations For Lab Experiments
4-Bromo-4-methyl-2-phenyl-1-ethanone has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize in the laboratory. Additionally, it is a relatively non-toxic compound, making it safe to use in experiments. However, 4-Bromo-4-methyl-2-phenyl-1-ethanone is a volatile liquid, making it difficult to store and transport. Additionally, it has a strong odor, which can be irritating to lab workers.
Future Directions
There are several potential future directions for 4-Bromo-4-methyl-2-phenyl-1-ethanone. One potential direction is the development of new drugs based on its anti-inflammatory and anti-cancer properties. Additionally, further research could be conducted to improve the synthesis method for 4-Bromo-4-methyl-2-phenyl-1-ethanone and to develop new methods of utilizing it in experiments. Finally, research could be conducted to explore the potential therapeutic uses of 4-Bromo-4-methyl-2-phenyl-1-ethanone in the treatment of various diseases.
properties
IUPAC Name |
2-(4-bromophenyl)-1-(4-methylphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrO/c1-11-2-6-13(7-3-11)15(17)10-12-4-8-14(16)9-5-12/h2-9H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFAFJUWUWHVTQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)CC2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50655620 | |
| Record name | 2-(4-Bromophenyl)-1-(4-methylphenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50655620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Bromophenyl)-1-(4-methylphenyl)ethan-1-one | |
CAS RN |
62856-20-6 | |
| Record name | 2-(4-Bromophenyl)-1-(4-methylphenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50655620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[(Tetrahydro-2-furanylmethoxy)methyl]piperidine hydrochloride](/img/structure/B1388316.png)
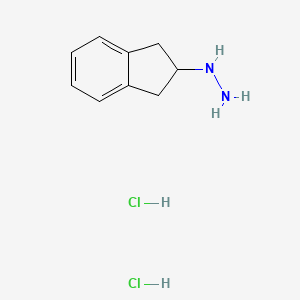
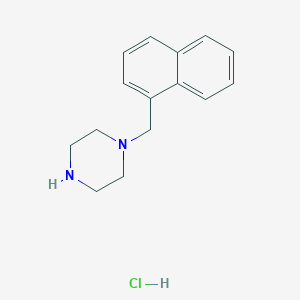
![3-[(3-Methyl-thiophen-2-ylmethyl)-amino]-propan-1-OL hydrochloride](/img/structure/B1388319.png)
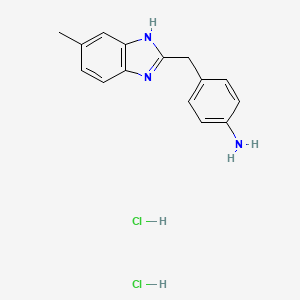
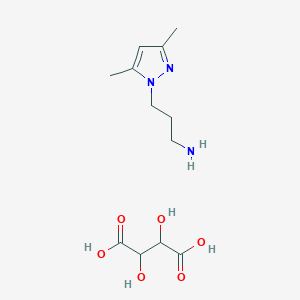
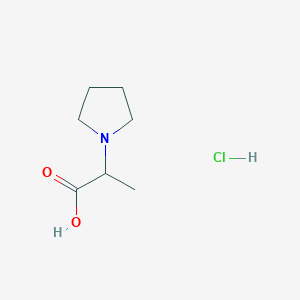
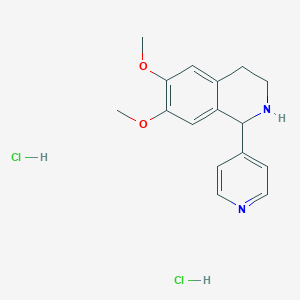
![4-[(4-Methylphenoxy)methyl]piperidine hydrochloride](/img/structure/B1388326.png)
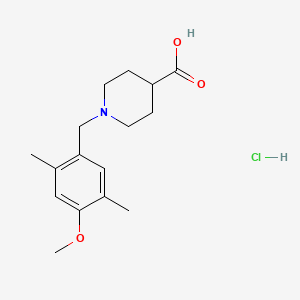

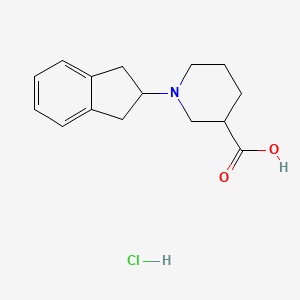
![2-[2-(1-Methyl-1H-imidazol-2-YL)ethyl]-benzoic acid hydrochloride](/img/structure/B1388332.png)
